molecular formula C13H13NO2 B3059329 2-(2,4-Dimethoxyphenyl)pyridine CAS No. 98061-24-6

2-(2,4-Dimethoxyphenyl)pyridine

Cat. No.: B3059329
CAS No.: 98061-24-6
M. Wt: 215.25 g/mol
InChI Key: SUCRXPISVHPSRD-UHFFFAOYSA-N
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Description

2-(2,4-Dimethoxyphenyl)pyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a 2,4-dimethoxyphenyl group

Mechanism of Action

Target of Action

It’s known that this compound is used in the suzuki–miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . This suggests that its targets could be related to the catalysts and reagents involved in this reaction.

Mode of Action

In the context of the suzuki–miyaura cross-coupling reaction, it’s likely that this compound interacts with its targets (possibly catalysts and reagents) to facilitate the formation of carbon–carbon bonds .

Biochemical Pathways

Given its use in the suzuki–miyaura cross-coupling reaction , it’s plausible that it plays a role in the biochemical pathways related to carbon–carbon bond formation.

Pharmacokinetics

A study on a similar compound, ar-l 57 cl, showed that after a single intravenous dose, the decrease in plasma concentration could be expressed in terms of an open two-compartment pharmacokinetic model . The shorter elimination phase had a half-life of 4 minutes, and the longer phase had a half-life of 30 minutes .

Result of Action

Given its use in the suzuki–miyaura cross-coupling reaction , it’s likely that its action results in the formation of carbon–carbon bonds, which could have various downstream effects depending on the specific context of the reaction.

Action Environment

It’s known that the suzuki–miyaura cross-coupling reaction, in which this compound is used, is characterized by exceptionally mild and functional group tolerant reaction conditions . This suggests that the action of 2-(2,4-Dimethoxyphenyl)pyridine may be relatively stable under a variety of environmental conditions.

Biochemical Analysis

Biochemical Properties

2-(2,4-Dimethoxyphenyl)pyridine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to inhibit bacterial RNA polymerase, which is crucial for the transcription process in bacteria . This inhibition is achieved through binding interactions with the enzyme, thereby preventing the synthesis of RNA and ultimately leading to the suppression of bacterial growth. Additionally, this compound has shown antimicrobial activity against various microbial strains, including E. coli, B. mycoides, and C. albicans .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to modulate the expression of genes involved in the inflammatory response, thereby exhibiting anti-inflammatory properties . Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of bacterial RNA polymerase, inhibiting its activity and preventing RNA synthesis . This binding interaction is facilitated by the presence of the methoxy groups, which enhance the compound’s affinity for the enzyme. Additionally, this compound has been shown to inhibit other enzymes involved in cellular processes, further contributing to its biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its activity may decrease due to degradation over extended periods. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antimicrobial and anti-inflammatory activities. At higher doses, toxic or adverse effects may be observed, including cytotoxicity and disruption of normal cellular functions . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. The compound has been shown to affect the activity of enzymes involved in the synthesis and degradation of metabolites, leading to changes in metabolic flux and metabolite levels . Understanding these metabolic pathways is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biological effects . The distribution of this compound within tissues is also influenced by its chemical properties, such as solubility and affinity for cellular membranes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound may be localized to the nucleus, where it can interact with DNA and RNA polymerases, or to the cytoplasm, where it can inhibit metabolic enzymes . These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethoxyphenyl)pyridine typically involves the reaction of 2,4-dimethoxybenzaldehyde with pyridine derivatives. One common method includes the use of a base such as sodium hydroxide in ethanol to facilitate the reaction . The reaction proceeds through the formation of an intermediate chalcone, which is then cyclized to form the desired pyridine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethoxyphenyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyridine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or pyridine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydropyridine derivatives. Substitution reactions can result in a wide range of functionalized pyridine derivatives.

Scientific Research Applications

2-(2,4-Dimethoxyphenyl)pyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dimethoxyphenyl)thienopyridine: Similar in structure but contains a thiophene ring instead of a pyridine ring.

    2-(2,4-Dimethoxyphenyl)quinoline: Contains a quinoline ring, offering different electronic properties.

    2-(2,4-Dimethoxyphenyl)pyrimidine: Features a pyrimidine ring, which can affect its biological activity.

Uniqueness

2-(2,4-Dimethoxyphenyl)pyridine is unique due to its specific substitution pattern and the presence of both methoxy groups on the phenyl ring. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

2-(2,4-dimethoxyphenyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-15-10-6-7-11(13(9-10)16-2)12-5-3-4-8-14-12/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCRXPISVHPSRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=CC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60445731
Record name 2-(2,4-dimethoxyphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98061-24-6
Record name 2-(2,4-dimethoxyphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred suspension of magnesium (8.11 g) in dry tetrahydrofuran (100 mL) is heated, and then treated with a solution of 1-bromo-2,4-dimethoxybenzene (48 mL) in tetrahydrofuran (100 mL) at such a rate as to maintain reflux. The resulting solution is then cooled and added, dropwise, to a solution of 2-bromopyridine (50.3 g) and bis-triphenylphosphinepalladium(II) chloride (3.5 g) in tetrahydrofuran (100 mL) at reflux, and the mixture is maintained at reflux for 6 hours. The solution is then evaporated and the residue is dissolved in ethyl acetate, washed with water, dried and evaporated to give a dark oil. This is subjected to flash chromatography on silica gel, eluting with a mixture of pentane and ethyl acetate (2:1 v/v) to give 2-(2,4-dimethoxyphenyl)pyridine (28 g) in the form of an oil. [NMR(CDCl3):- 3.84(3H,s),3.86(3H,s), 6.55(1H,s),6.6(1H,d),7.2(1H,m),7.7(1H,t),7.77 (1H,d),7.8(1H,d),8.7(1H,d)].
Quantity
8.11 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
50.3 g
Type
reactant
Reaction Step Three
Quantity
3.5 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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